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Compound of Interest

Compound Name: 3-iodo-7-nitro-1H-indazole

cat. No.: B1314958

An In-depth Technical Guide to 3-iodo-7-nitro-1H-indazole (CAS: 864724-64-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-iodo-7-nitro-1H-indazole, a key
heterocyclic building block in medicinal chemistry and organic synthesis. Identified by its CAS
Number 864724-64-1, this compound features a strategically functionalized indazole scaffold,
making it a valuable precursor for the synthesis of complex, biologically active molecules.[1]
This document details its physicochemical properties, outlines a robust synthetic protocol,
explores its chemical reactivity, and discusses its applications in drug discovery, particularly its
role as an intermediate for developing novel therapeutics. The guide synthesizes field-proven
insights with established chemical principles to serve as an essential resource for professionals
engaged in pharmaceutical research and development.

Core Compound Identification and Physicochemical
Properties

3-iodo-7-nitro-1H-indazole is a substituted indazole that has gained attention as a versatile
intermediate. The unique arrangement of the iodo group at the C-3 position and the nitro group
at the C-7 position provides two distinct and orthogonal handles for chemical modification, a
highly desirable trait in the construction of compound libraries for drug screening.

Table 1: Physicochemical Data for 3-iodo-7-nitro-1H-indazole
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Property Value Source(s)
CAS Number 864724-64-1 [1]
Molecular Formula C7H4IN30:2 [1]
Molecular Weight 289.03 g/mol [1]

IUPAC Name 3-iodo-7-nitro-1H-indazole

_ _ Inferred from similar
Appearance White to Yellow Solid

compounds
Boiling Point 458°C at 760 mmHg [1]
Density 2.24 g/lcm?3 [1]
Flash Point 230.8°C [1]

C1=CC2=C(NN=C2C(=C1)
[O-D

SMILES

Synthesis Protocol and Mechanistic Rationale

The synthesis of 3-iodo-7-nitro-1H-indazole is typically achieved through the direct
electrophilic iodination of the precursor, 7-nitro-1H-indazole. The indazole ring system is
electron-rich, and the C-3 position is particularly susceptible to electrophilic attack. This
reactivity is analogous to the functionalization of other electron-rich heterocyclic systems. While
various iodinating reagents can be employed, a common and effective method involves the use
of molecular iodine (I2) in the presence of a base.

Expert Rationale for Synthetic Route

The choice of direct C-3 iodination is based on established indazole chemistry. The nitrogen
atoms in the pyrazole ring moiety activate the C-3 position, making it the most nucleophilic
carbon. The reaction proceeds via an electrophilic aromatic substitution mechanism. The base
is crucial as it deprotonates the N-1 position of the indazole, forming an indazolide anion. This
anion is significantly more electron-rich than the neutral indazole, thereby accelerating the rate
of electrophilic attack by iodine. This approach avoids the need for more complex multi-step
syntheses involving protection-deprotection strategies or harsh organometallic reagents.
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Detailed Experimental Protocol: C-3 lodination of 7-
Nitro-1H-indazole

Materials:

7-Nitro-1H-indazole (1.0 eq)

 lodine (I2) (1.1 eq)

e Potassium Carbonate (K2COs) or Sodium Hydroxide (NaOH) (2.0 eq)
¢ N,N-Dimethylformamide (DMF)

o Ethyl acetate

o Saturated aqueous sodium thiosulfate solution

e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

To a solution of 7-nitro-1H-indazole (1.0 eq) in DMF, add the base (e.g., K2COs, 2.0 eq).

 Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the
formation of the indazolide anion.

e Add molecular iodine (1.1 eq) portion-wise to the reaction mixture. A slight exotherm may be
observed.

« Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer
Chromatography (TLC) or LC-MS.

» Upon completion, quench the reaction by pouring it into a separatory funnel containing water
and ethyl acetate.
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» Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate
(to remove unreacted iodine), water, and brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel or by recrystallization to
yield 3-iodo-7-nitro-1H-indazole.

Synthesis Workflow Diagram
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Starting Materials

7-Nitro-1H-indazole
lodine (I2)
Base (e.g., K2CO3)

1. Combine & React

Reaction Step
4
Electrophilic lodination in DMF
(Formation of Indazolide Anion,
followed by attack on I2)

2. Quench & Extract
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Caption: Workflow for the synthesis of 3-iodo-7-nitro-1H-indazole.
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Chemical Reactivity and Synthetic Utility in Drug
Discovery

The synthetic value of 3-iodo-7-nitro-1H-indazole lies in its dual reactivity. The C-3 iodo
substituent and the C-7 nitro group serve as versatile handles for introducing molecular
diversity, which is a cornerstone of modern medicinal chemistry for exploring structure-activity
relationships (SAR).

A. Palladium-Catalyzed Cross-Coupling Reactions at C-3

The carbon-iodine bond at the C-3 position is an excellent substrate for a wide array of
palladium-catalyzed cross-coupling reactions.[2] This allows for the precise and efficient
formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to synthesize 3-aryl or 3-
heteroaryl indazoles.

Heck Coupling: Reacts with alkenes to introduce vinyl groups, creating 3-alkenyl indazoles.

[3]

Sonogashira Coupling: Reacts with terminal alkynes to form 3-alkynyl indazoles.

Buchwald-Hartwig Amination: Reacts with amines to generate 3-aminoindazole derivatives.

These reactions are fundamental in drug discovery, enabling the rapid generation of analog
libraries to optimize potency, selectivity, and pharmacokinetic properties.[2][3]

B. Transformation of the C-7 Nitro Group

The nitro group is a powerful electron-withdrawing group that can be readily transformed into
other functionalities, most commonly an amino group.

e Nitro Group Reduction: The reduction of the nitro group to a primary amine (7-amino-3-iodo-
1H-indazole) is typically achieved using reagents like iron powder in ammonium chloride,
tin(Il) chloride, or catalytic hydrogenation.[4] This resulting amine is a key nucleophile and
can be further derivatized through:
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o Amide or sulfonamide bond formation.
o Reductive amination.
o Formation of ureas or thioureas.

This sequential functionalization strategy (cross-coupling at C-3 followed by nitro reduction and
derivatization at C-7, or vice versa) allows for the construction of highly complex, trisubstituted
indazoles from a single, versatile starting material.

Reactivity and Derivatization Diagram
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Caption: Key synthetic transformations of 3-iodo-7-nitro-1H-indazole.
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Applications in Biological Research and Drug
Development

The indazole scaffold is a privileged structure in medicinal chemistry, present in numerous
FDA-approved drugs. The specific substitution pattern of 3-iodo-7-nitro-1H-indazole makes it
a particularly relevant starting point for several therapeutic areas.

¢ Oncology: The compound has been identified as an effective inhibitor of murine leukemia by
inhibiting DNA synthesis and cell cycle progression. Its utility as a scaffold for kinase
inhibitors—a critical class of anti-cancer agents—is a primary focus of its application.[4][5] By
using the cross-coupling and functionalization strategies described above, researchers can
synthesize libraries of indazole derivatives to target specific kinases implicated in tumor
growth and proliferation.

¢ Neuroscience and Inflammation: The parent scaffold, 7-nitroindazole, is a well-characterized
and selective inhibitor of neuronal nitric oxide synthase (nNOS).[6][7][8] nNOS is an enzyme
involved in various physiological and pathological processes in the brain. Its inhibition has
been explored as a therapeutic strategy for neurodegenerative diseases, stroke, and pain.[6]
[7] Derivatives of 7-nitroindazole, such as the 3-iodo compound, are therefore of significant
interest for developing next-generation NOS inhibitors with improved potency, selectivity, or
pharmacokinetic profiles.[1]

» Antiparasitic Agents: Other substituted nitroindazole derivatives have been investigated for
their activity against parasites like Trypanosoma cruzi and Leishmania.[9][10] The nitro group
itself can be crucial for the mechanism of action in some antiparasitic drugs, while the ability
to functionalize the C-3 position allows for tuning the molecule's properties to enhance
efficacy and reduce host toxicity.

Conclusion

3-iodo-7-nitro-1H-indazole (CAS: 864724-64-1) is a high-value synthetic intermediate with
significant potential in drug discovery and development. Its strategic design, featuring two
chemically distinct and versatile functional groups, enables the efficient construction of diverse
molecular architectures. The well-established reactivity of the C-3 iodo group in palladium
catalysis and the facile transformation of the C-7 nitro group provide a robust platform for SAR
exploration. Grounded in the proven biological activity of the indazole scaffold against cancer
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and in nNOS inhibition, this compound serves as a critical starting material for the next
generation of targeted therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Cas 864724-64-1,3-lodo-7-nitroindazole | lookchem [lookchem.com]
e 2. pdf.benchchem.com [pdf.benchchem.com]

¢ 3. pdf.benchchem.com [pdf.benchchem.com]

¢ 4. benchchem.com [benchchem.com]

e 5. pdf.benchchem.com [pdf.benchchem.com]

e 6. 7-Nitroindazole | C7TH5N302 | CID 1893 - PubChem [pubchem.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1314958?utm_src=pdf-custom-synthesis
https://www.lookchem.com/casno864724-64-1.html
https://pdf.benchchem.com/1613/Application_of_3_Iodo_6_methyl_4_nitro_1H_indazole_in_Heterocyclic_Synthesis_Application_Notes_and_Protocols.pdf
https://pdf.benchchem.com/1322/Application_Notes_and_Protocols_Heck_Reaction_with_3_Iodo_6_Nitro_Indazole_Derivatives.pdf
https://www.benchchem.com/product/b1604395
https://pdf.benchchem.com/1604/3_Iodo_6_methyl_5_nitro_1H_indazole_as_an_intermediate_in_organic_synthesis.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/7-Nitroindazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-
Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

e 8. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
9. taylorandfrancis.com [taylorandfrancis.com]

e 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates:
synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nim.nih.gov]
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[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314958#3-iodo-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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